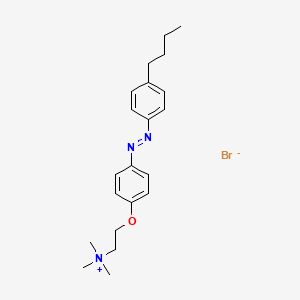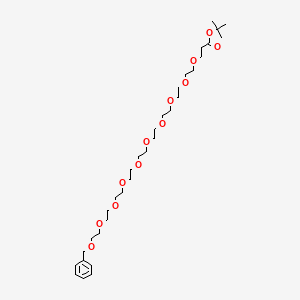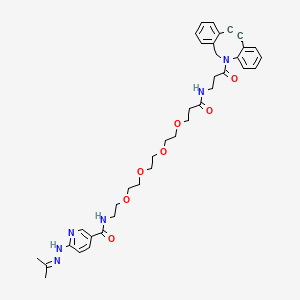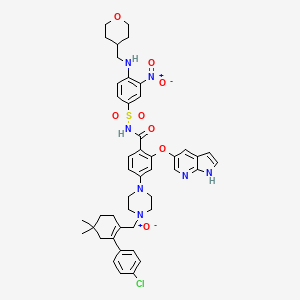
Chroman 1 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chroman 1 dihydrochloride is a highly potent and selective inhibitor of Rho-associated protein kinase (ROCK), specifically ROCK2. It exhibits a significantly higher potency against ROCK2 compared to ROCK1, making it a valuable tool in scientific research. This compound also shows inhibitory activity against myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK), further broadening its utility in various biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chroman 1 dihydrochloride typically involves the reaction of chroman derivatives with hydrochloric acid to form the dihydrochloride salt. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. the general approach involves the use of organic solvents and controlled reaction environments to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Chroman 1 dihydrochloride primarily undergoes inhibition reactions, where it binds to and inhibits the activity of specific kinases. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The compound is often used in combination with other reagents such as DMSO for dissolution and various buffers to maintain the desired pH during experiments. The reaction conditions are usually mild, with controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The primary product formed from the reactions involving this compound is the inhibited kinase, which can then be studied for various biological effects. No significant by-products are typically formed under standard experimental conditions .
Applications De Recherche Scientifique
Chroman 1 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study kinase inhibition and related biochemical pathways.
Biology: Employed in cell signaling studies to understand the role of ROCK2 and MRCK in various cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, cancer, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK2 and MRCK .
Mécanisme D'action
Chroman 1 dihydrochloride exerts its effects by inhibiting the activity of ROCK2 and, to a lesser extent, ROCK1. It binds to the active site of these kinases, preventing the phosphorylation of downstream targets such as myosin light chain kinase (MLC2) in vascular smooth muscle cells. This inhibition leads to vasodilation and other cellular effects, making it a valuable tool in cardiovascular and cancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Y-27632: Another ROCK inhibitor with broader specificity for both ROCK1 and ROCK2.
Thiazovivin: A selective ROCK inhibitor used in stem cell research.
Belumosudil: An orally available ROCK2 inhibitor with potential therapeutic applications.
Uniqueness
Chroman 1 dihydrochloride is unique due to its high selectivity and potency against ROCK2, making it particularly useful for studies focused on this specific kinase. Its inhibitory activity against MRCK also adds to its versatility in research applications .
Propriétés
Formule moléculaire |
C24H30Cl2N4O4 |
|---|---|
Poids moléculaire |
509.4 g/mol |
Nom IUPAC |
(3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C24H28N4O4.2ClH/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18;;/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29);2*1H/t18-;;/m0../s1 |
Clé InChI |
BZROBPNUVVJVJQ-NTEVMMBTSA-N |
SMILES isomérique |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)[C@H]3CC4=C(C=CC(=C4)OC)OC3.Cl.Cl |
SMILES canonique |
CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)
![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)

![16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11930772.png)
![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)







![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)
